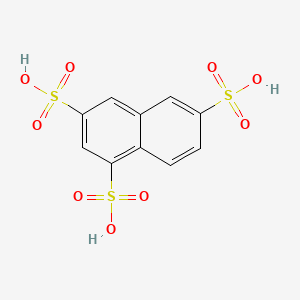
Naphthalene-1,3,6-trisulfonic acid
概要
説明
Synthesis Analysis
The synthesis of NTSA derivatives and related compounds often involves electrochemical methods and reactions with specific reagents. For instance, the electrochemical behavior of naphthalene derivatives, including those related to NTSA, has been studied to determine optimal conditions for preparative electrosynthesis. Such studies have led to the efficient synthesis of amino-sulfonic acids from naphthalene sulfonic acids through electroreduction, offering high yields and current efficiency under controlled conditions (Konarev, 2021).
Molecular Structure Analysis
The molecular structure of NTSA and its derivatives has been elucidated using X-ray diffraction analysis, revealing complex crystal packing and extensive classical hydrogen bonding. Such studies provide insights into the supramolecular arrangements and interactions that contribute to the properties of these compounds (Jin et al., 2014).
Chemical Reactions and Properties
NTSA undergoes various chemical reactions, influenced by its sulfonic acid groups. For example, its reactivity with ozone in aqueous phase has been analyzed, demonstrating that the presence of multiple sulfonic groups affects its reaction rate. Such studies are crucial for understanding the degradation pathways and environmental impact of NTSA and similar compounds (Rivera-Utrilla et al., 2002).
Physical Properties Analysis
The physical properties of NTSA derivatives, such as solubility, have been a focus of research, particularly in relation to their use in advanced materials. For instance, studies on sulfonated polyimides containing naphthalene units have highlighted the influence of sulfonation degree on solubility, thermal stability, and proton conductivity, which are critical for applications like proton exchange membranes (Wang et al., 2015).
科学的研究の応用
1. Laser-induced Etching of Fused Silica
- Application Summary: Naphthalene-1,3,6-trisulfonic acid trisodium salt is used in laser-induced backside wet etching of fused-silica plates .
- Methods of Application: An aqueous solution of naphthalene-1,3,6-trisulfonic acid trisodium salt is used, and a KrF excimer laser is employed as a light source . The etch rate varies greatly with the concentration of the solution and the laser fluence .
- Results or Outcomes: Well-defined line-and-space and grid micropatterns were fabricated using a low etch rate. The etched surface was as flat as the surface of the virgin plates and the etched pattern was free of debris and microcracks .
2. Anionic Chromophore
- Application Summary: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is used as an anionic chromophore .
3. Anionic Dopant for the Polymerization of Pyrrole
- Application Summary: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate can be used as an anionic dopant for the polymerization of pyrrole .
4. Membrane Fusion or Permeability Assays
- Application Summary: The polyanionic dye ANTS is often used in combination with the cationic quencher DPX for membrane fusion or permeability assays, including complement-mediated immune lysis .
5. Anionic Chromophore in Capillary Electrophoresis
- Application Summary: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate can be used as an anionic chromophore in capillary electrophoresis .
6. Anionic Dopant for the Polymerization of Pyrrole
- Application Summary: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate can be used as an anionic dopant for the polymerization of pyrrole .
7. Electrodeposition of Nickel Layers
- Application Summary: Naphthalene-1,3,6-trisulfonic acid is used as an additive in the electrodeposition of nickel layers . It is known to increase the hardness and decrease residual stress in the electrodeposited nickel layer . Moreover, it has a brightening effect on the deposit .
- Methods of Application: The additive is used in a nickel sulfamate bath. The efficiency of the additive in enhancing the hardness was found to depend on the current density during deposition .
8. Anionic Chromophore in Capillary Electrophoresis
特性
IUPAC Name |
naphthalene-1,3,6-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSAMLXSQCSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058945 | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,3,6-trisulfonic acid | |
CAS RN |
86-66-8, 19437-42-4 | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1,3,6-trisulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalene-1,3,6-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALENE-1,3,6-TRISULPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WF59G54Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

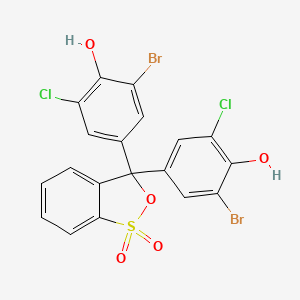

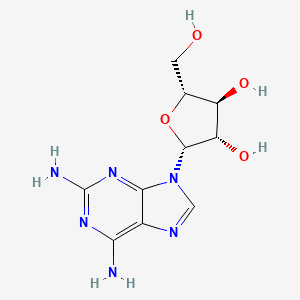
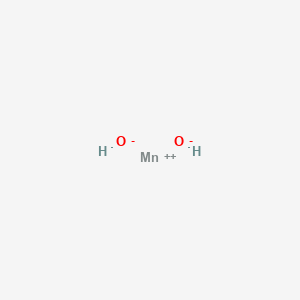



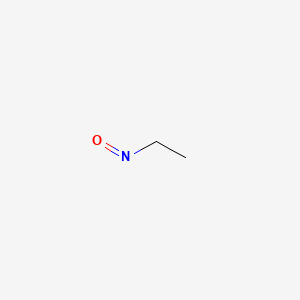

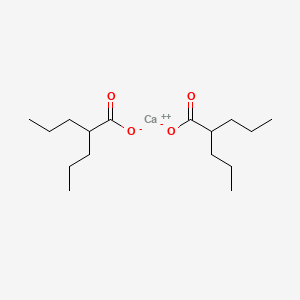

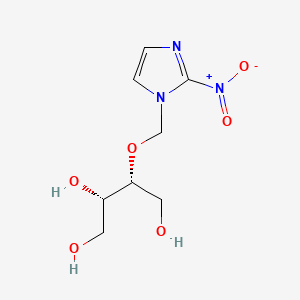

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)